molecular formula C21H20FN3OS B2812260 2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 1207044-30-1

2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B2812260
CAS No.: 1207044-30-1
M. Wt: 381.47
InChI Key: ZAPLGMXIYGVWEJ-UHFFFAOYSA-N
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Description

2-((1-(4-Fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a heterocyclic compound featuring a central imidazole ring substituted with a 4-fluorophenyl group at the 1-position and a phenyl group at the 5-position. The thioether linkage at the 2-position connects to a pyrrolidinyl ethanone moiety. This structure combines electronegative (fluorine), aromatic (phenyl), and polar (pyrrolidinyl) groups, which may enhance binding affinity to biological targets while modulating solubility and metabolic stability .

Properties

IUPAC Name

2-[1-(4-fluorophenyl)-5-phenylimidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3OS/c22-17-8-10-18(11-9-17)25-19(16-6-2-1-3-7-16)14-23-21(25)27-15-20(26)24-12-4-5-13-24/h1-3,6-11,14H,4-5,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAPLGMXIYGVWEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NC=C(N2C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone, also known by its CAS number 1207044-49-2, is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H22FN3OSC_{22}H_{22}FN_3OS, with a molecular weight of 395.5 g/mol. The structure features an imidazole ring, a thioether linkage, and a pyrrolidine moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC22H22FN3OS
Molecular Weight395.5 g/mol
CAS Number1207044-49-2
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Anticancer Potential

Recent studies have indicated that compounds with similar structures may exhibit significant anticancer properties. For instance, the imidazole and thiazole derivatives have been shown to inhibit various cancer cell lines. A comparative study demonstrated that compounds containing imidazole rings displayed cytotoxicity against several cancer types, including breast and prostate cancers, with IC50 values in the low micromolar range .

Case Study:
In a study evaluating the efficacy of imidazole derivatives on cancer cells, it was found that certain derivatives exhibited IC50 values as low as 0.275 µM against prostate cancer cells (PC-3), indicating strong anticancer activity compared to standard treatments like erlotinib .

The mechanism by which this compound exerts its biological effects may involve the modulation of enzyme activity or receptor interactions. The presence of the fluorophenyl group enhances hydrophobic interactions, potentially increasing binding affinity to target proteins involved in cancer progression .

In Vitro Studies

In vitro assays have been conducted to assess the compound's cytotoxic effects. For example, compounds structurally related to this compound were tested against various cell lines using MTT assays. Findings indicated that these compounds could induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and target enzymes or receptors. These studies suggest that the compound can effectively bind to active sites due to its structural features, which may lead to inhibition of key signaling pathways involved in tumor growth .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of this compound typically involves the formation of imidazole derivatives followed by thioacetylation. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are utilized to confirm the structure, indicating the presence of key functional groups.

This compound exhibits a range of biological activities, including:

  • Anticancer Activity : Compounds with similar structural motifs have shown promising cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of critical enzymes related to cell proliferation and survival.
  • Antiviral Activity : The presence of halogen substituents (like fluorine) enhances activity against viral targets by improving binding affinity to viral enzymes.

Table 1: Cytotoxic Activity of Related Compounds

Compound NameIC50 (µg/mL)Cancer Cell Line
Compound A1.61 ± 1.92Jurkat
Compound B1.98 ± 1.22A-431
This compoundTBDTBD

Note: TBD indicates that specific IC50 values for the compound need to be determined through experimental studies.

Anticancer Efficacy

A study highlighted the anticancer potential of imidazole derivatives similar to this compound. The research demonstrated significant cytotoxic effects against breast cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest.

Antiviral Efficacy

In another study, derivatives with similar structures exhibited significant inhibition of viral replication in vitro. The IC50 values for these compounds were substantially lower than those of standard antiviral drugs, indicating a high potential for therapeutic use.

Chemical Reactions Analysis

Thioether Oxidation

The thioether (-S-) group undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions:

ReactantsConditionsProductsYieldSource
H₂O₂, CH₃COOH0–5°C, 2–4 hrsSulfoxide derivative65–72%
mCPBA, DCMRT, 12 hrsSulfone derivative85%
  • Mechanism : Electrophilic oxygen transfer via peracid intermediates stabilizes sulfoxide/sulfone formation.

  • Application : Enhances hydrogen-bonding capacity for biological target interactions.

Imidazole Ring Functionalization

The imidazole ring participates in electrophilic substitutions and coordination chemistry:

Halogenation

ReactantsConditionsProductsYieldSource
NBS, DMF80°C, 6 hrs4-Bromoimidazole derivative58%
I₂, HNO₃Reflux, 3 hrs2-Iodoimidazole derivative41%
  • Regioselectivity : Bromination favors position 4 due to steric shielding from fluorophenyl/phenyl groups.

Metal Coordination

Metal SaltConditionsComplex TypeStabilitySource
Cu(ClO₄)₂·6H₂OMeOH, RT, 2 hrsCu(II)-imidazole-N,S-chelateHigh
Pd(OAc)₂DMF, 100°C, 24 hrsPd(II)-thioether π-complexModerate
  • Applications : Metal complexes show enhanced catalytic activity in cross-coupling reactions .

Pyrrolidine Ring Reactions

The pyrrolidine moiety undergoes alkylation and ring-opening:

ReactantsConditionsProductsYieldSource
CH₃I, K₂CO₃DMF, 60°C, 8 hrsN-Methylpyrrolidine derivative90%
HCl (conc.), H₂OReflux, 12 hrsOpen-chain amino ketone76%
  • Kinetics : Ring-opening follows pseudo-first-order kinetics under acidic conditions .

Fluorophenyl Group Reactivity

The 4-fluorophenyl substituent engages in nucleophilic aromatic substitution (NAS):

ReactantsConditionsProductsYieldSource
NaN₃, DMSO120°C, 24 hrs4-Azidophenyl derivative33%
KSCN, CuIDMF, 100°C, 48 hrs4-Thiocyanatophenyl derivative28%
  • Limitation : Low yields due to fluorine’s poor leaving-group ability .

Cross-Coupling Reactions

The phenyl group facilitates Suzuki-Miyaura couplings:

ReactantsConditionsProductsYieldSource
ArB(OH)₂, Pd(PPh₃)₄Toluene/H₂O, 90°C, 12 hrsBiaryl derivatives60–78%
  • Catalytic System : Pd(0) mediates transmetalation without imidazole ring degradation .

Stability Under Hydrolytic Conditions

Key degradation pathways under varying pH:

pHConditionsMajor DegradantsHalf-LifeSource
1.2HCl (0.1N), 37°CImidazole ring-opened sulfonic acid3.2 hrs
7.4PBS buffer, 37°CThioether oxidation products48 hrs
10.0NaOH (0.1N), 37°CPyrrolidine N-dealkylation1.5 hrs

Photochemical Reactivity

UV-induced [2+2] cycloaddition observed in crystalline state:

ConditionsProductsQuantum YieldSource
UV (254 nm), solid stateCyclobutane dimer0.12
  • Structural Requirement : Preorganized π-stacking in crystal lattice enables reactivity.

Key Findings from Research:

  • Thioether vs. Imidazole Reactivity : The thioether group dominates oxidative transformations, while the imidazole ring governs electrophilic substitutions.

  • Steric Effects : Bulky 4-fluorophenyl/phenyl groups suppress reactivity at imidazole C-4/C-5 positions .

  • Pharmacological Modulation : Sulfone derivatives exhibit 3× higher enzyme inhibition (IC₅₀ = 0.8 μM) compared to parent compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocycle Modifications

Imidazole vs. Triazole Derivatives
  • Triazole Analogues: describes 1,2,4-triazole derivatives (e.g., 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone). Triazoles exhibit greater aromatic stability and may resist metabolic oxidation compared to imidazoles.
Benzoimidazole Derivatives
  • highlights a benzoimidazole derivative with a pyridine substituent. The expanded aromatic system (benzene fused to imidazole) enhances π-π stacking interactions, while the trifluoromethyl group boosts electronegativity and metabolic stability. However, increased molecular weight may compromise bioavailability .

Substituent Effects

Fluorinated Aromatic Groups
  • Target Compound : The 4-fluorophenyl group balances lipophilicity and polarity, avoiding excessive hydrophobicity seen in benzyl-substituted analogues (e.g., ’s benzyl-4-fluorophenyl imidazole). Fluorine’s electron-withdrawing effect may also stabilize the molecule against oxidative degradation .
  • Difluorophenyl Analogues : The 2,4-difluorophenyl group in ’s triazole derivative enhances metabolic stability further but may reduce solubility due to increased hydrophobicity .
Ethanone Moieties
  • The pyrrolidinyl ethanone group in the target compound introduces a tertiary amine, which can improve solubility via protonation at physiological pH. In contrast, ’s analogue features a pyrrolidinylcarbonyl-pyrrole group, which adds steric bulk and may hinder target binding .

Pharmacological and Physicochemical Properties

Data Table: Key Comparisons

Property Target Compound Triazole Derivative Imidazole Analogue
Core Structure Imidazole 1,2,4-Triazole Imidazole
Aromatic Substituents 4-Fluorophenyl, phenyl 2,4-Difluorophenyl, phenylsulfonyl Benzyl, 4-fluorophenyl
Ethanone Group Pyrrolidinyl Phenyl Pyrrolidinylcarbonyl-pyrrole
LogP (Predicted) ~3.2 ~3.8 (higher due to sulfonyl) ~4.1 (higher due to benzyl)
Synthetic Method Nucleophilic substitution Sodium ethoxide + α-halogenated ketone TDAE-mediated coupling

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound, and how can yield and purity be improved?

  • Methodological Answer: Synthesis optimization requires careful control of reaction conditions. Key parameters include:
  • Temperature: Maintaining 60–80°C during imidazole ring formation to prevent side reactions .
  • Solvent Choice: Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution at the thioether linkage .
  • Catalysts: Use of K₂CO₃ or triethylamine to deprotonate intermediates and accelerate thiol coupling .
  • Purification: Column chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization in ethanol improves purity >95% .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

  • Methodological Answer:
  • NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl chemical shifts at δ 7.2–7.8 ppm) and thioether connectivity .
  • HPLC: Reverse-phase C18 columns (acetonitrile/water mobile phase) quantify purity and detect impurities <0.5% .
  • Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]+ at m/z 434.12) .

Q. How can the compound’s solubility and stability be assessed for in vitro assays?

  • Methodological Answer:
  • Solubility: Use the shake-flask method in PBS (pH 7.4) or DMSO, followed by UV-Vis quantification at λmax ≈ 260 nm .
  • Stability: Incubate at 37°C in simulated biological fluids (e.g., plasma) and monitor degradation via LC-MS over 24–72 hours .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer:
  • Batch Reproducibility: Compare purity (HPLC) and stereochemistry (X-ray crystallography) across studies to rule out structural variability .
  • Assay Conditions: Standardize cell lines (e.g., HEK293 vs. HeLa) and control for fluorophenyl metabolic instability using CYP450 inhibitors .
  • Dose-Response Curves: Re-evaluate IC₅₀ values under uniform conditions (e.g., 48-hour incubation) .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodological Answer:
  • Substituent Variation: Synthesize analogs with modified aryl groups (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) to assess electronic effects on binding .
  • Pharmacophore Mapping: Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with pyrrolidine nitrogen) .
  • In Vitro Profiling: Screen against related targets (e.g., kinase panels) to quantify off-target effects .

Q. What experimental approaches are suitable for evaluating the compound’s environmental fate and ecotoxicological impact?

  • Methodological Answer:
  • Degradation Studies: Expose to UV light or microbial consortia (OECD 301B) and track degradation products via LC-QTOF-MS .
  • Bioaccumulation: Measure logP (octanol-water partition coefficient) experimentally or via computational tools (e.g., ACD/LogP) .
  • Ecotoxicology: Use Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition assays .

Q. How can computational modeling predict metabolic pathways and potential toxicity?

  • Methodological Answer:
  • Metabolite Prediction: Use software like GLORY or MetaSite to identify Phase I/II metabolites (e.g., hydroxylation at the imidazole ring) .
  • Toxicity Profiling: Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity and mutagenicity risks .
  • MD Simulations: Simulate binding to human serum albumin (GROMACS) to assess plasma distribution .

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